molecular formula C8H2BrF5N2 B12842837 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole

6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12842837
M. Wt: 301.01 g/mol
InChI Key: ZGTIUPZZQUHELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The presence of bromine, fluorine, and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzimidazole precursor, followed by fluorination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include rigorous purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine, fluorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles.

Scientific Research Applications

6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4,5-difluoro-2H-1,3-benzodioxole
  • 6-Bromo-4,5-difluoro-2,3-dihydro-1-benzofuran-3-amine

Uniqueness

Compared to similar compounds, 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole stands out due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and chemical stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H2BrF5N2

Molecular Weight

301.01 g/mol

IUPAC Name

6-bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H2BrF5N2/c9-2-1-3-6(5(11)4(2)10)16-7(15-3)8(12,13)14/h1H,(H,15,16)

InChI Key

ZGTIUPZZQUHELX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)F)N=C(N2)C(F)(F)F

Origin of Product

United States

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